molecular formula C15H10FN5OS B10892132 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10892132
M. Wt: 327.3 g/mol
InChI Key: NEDWSZDXHAVKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the fluorophenyl group to the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

3,6-Diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-5-cyano-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3,6-Diamino-5-cyano-N-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 2-fluorophenyl group, in particular, can influence its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C15H10FN5OS

Molecular Weight

327.3 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H10FN5OS/c16-9-3-1-2-4-10(9)20-14(22)12-11(18)8-5-7(6-17)13(19)21-15(8)23-12/h1-5H,18H2,(H2,19,21)(H,20,22)

InChI Key

NEDWSZDXHAVKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.